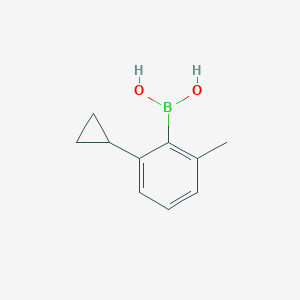
(2-Cyclopropyl-6-methylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Cyclopropyl-6-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl and a methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
The synthesis of (2-Cyclopropyl-6-methylphenyl)boronic acid typically involves the following steps:
Hydroboration: This is the most common route to organoborane reagents.
Electrophilic Trapping: The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3).
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
(2-Cyclopropyl-6-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like potassium acetate, and oxidizing agents. The major products formed from these reactions are often complex organic molecules that are valuable in various applications.
科学的研究の応用
(2-Cyclopropyl-6-methylphenyl)boronic acid has a wide range of applications in scientific research:
Medicine: The compound’s ability to form stable complexes with biomolecules makes it a potential candidate for therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism by which (2-Cyclopropyl-6-methylphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. In the Suzuki–Miyaura coupling reaction, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon–carbon bond . This mechanism involves several key steps, including oxidative addition, transmetalation, and reductive elimination.
類似化合物との比較
(2-Cyclopropyl-6-methylphenyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and cyclopropylboronic acid . While all these compounds share the boronic acid functional group, this compound is unique due to the presence of both cyclopropyl and methyl substituents on the phenyl ring. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
特性
分子式 |
C10H13BO2 |
|---|---|
分子量 |
176.02 g/mol |
IUPAC名 |
(2-cyclopropyl-6-methylphenyl)boronic acid |
InChI |
InChI=1S/C10H13BO2/c1-7-3-2-4-9(8-5-6-8)10(7)11(12)13/h2-4,8,12-13H,5-6H2,1H3 |
InChIキー |
AILRDZIUYSYYKX-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(C=CC=C1C2CC2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















